molecular formula C16H15N3O2 B2954525 ethyl 5-amino-1-(naphthalen-2-yl)-1H-pyrazole-4-carboxylate CAS No. 304683-30-5

ethyl 5-amino-1-(naphthalen-2-yl)-1H-pyrazole-4-carboxylate

Cat. No.: B2954525
CAS No.: 304683-30-5
M. Wt: 281.315
InChI Key: HPIRZLWDYNSASN-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(naphthalen-2-yl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that features a pyrazole ring substituted with an amino group, a naphthyl group, and an ethyl ester group

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(naphthalen-2-yl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted pyrazoles depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of ethyl 5-amino-1-(naphthalen-2-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-amino-1-(naphthalen-2-yl)-1H-pyrazole-4-carboxylate is unique due to the presence of the naphthyl group, which can impart specific electronic and steric properties that influence its reactivity and interactions with biological targets. This makes it a valuable scaffold for the development of novel therapeutic agents and materials .

Properties

IUPAC Name

ethyl 5-amino-1-naphthalen-2-ylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-2-21-16(20)14-10-18-19(15(14)17)13-8-7-11-5-3-4-6-12(11)9-13/h3-10H,2,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPIRZLWDYNSASN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC3=CC=CC=C3C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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